TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID
Overview
Description
TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes an acridine moiety, a cyclohexane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine moiety can be synthesized through a series of reactions, including cyclization and oxidation. The next step involves the introduction of the acetyl group, followed by the attachment of the amino group to form the amide bond. The final step includes the incorporation of the cyclohexane ring and the carboxylic acid group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as catalytic hydrogenation, high-pressure reactions, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s acridine moiety is of particular interest due to its potential interactions with DNA. This makes it a valuable tool for studying DNA-binding properties and developing new therapeutic agents.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with biological molecules suggests applications in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry
In the industrial sector, the compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID involves its interaction with molecular targets such as DNA and proteins. The acridine moiety can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the compound may interact with specific proteins, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acridine derivatives, such as:
- 9-Aminoacridine
- Acriflavine
- Proflavine
Uniqueness
What sets TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID apart is its combination of the acridine moiety with a cyclohexane ring and a carboxylic acid group. This unique structure provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[[[2-(9-oxoacridin-10-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-21(24-13-15-9-11-16(12-10-15)23(28)29)14-25-19-7-3-1-5-17(19)22(27)18-6-2-4-8-20(18)25/h1-8,15-16H,9-14H2,(H,24,26)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMKUABNQSWPOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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